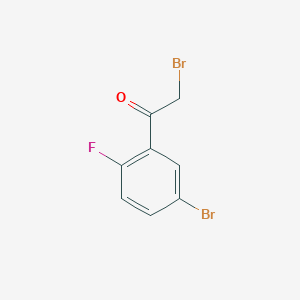
5-Bromo-2-fluorophenacyl bromide
Vue d'ensemble
Description
5-Bromo-2-fluorophenacyl bromide is a chemical compound with the CAS Number 1427413-65-7 . Its IUPAC name is 2-bromo-1-(5-bromo-2-fluorophenyl)ethan-1-one . It has a molecular weight of 295.93 .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-fluorophenacyl bromide is 1S/C8H5Br2FO/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Bromo-2-fluorophenacyl bromide is a solid at room temperature . It should be stored at 2-8°C .Applications De Recherche Scientifique
Chemical Synthesis and Antibacterial Activity
5-Bromo-2-fluorophenacyl bromide is utilized in the synthesis of complex organic compounds. It's used as a precursor in the Hantzsch thiazole synthesis to create compounds like N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, which exhibits antibacterial activity against pathogens like Staphylococcus aureus and Chromobacterium violaceum (Uwabagira, Sarojini & Poojary, 2018).
Antimicrobial Agent Synthesis
It is involved in the novel synthesis of 1,2,4-Triazolo[3,4-b]thiazoles, which are recognized for their antimicrobial properties. This multi-component reaction of 2,4-dichloro-5-fluorophenacyl bromide with thiosemicarbazide and aromatic carboxylic acids offers a simpler and more efficient alternative to conventional multi-step synthesis methods, and these compounds exhibit notable antimicrobial activity against various bacterial and fungal strains (Bhat & Holla, 2004).
Drug Metabolism and Pharmacokinetics Study
In pharmaceutical research, it's used for derivatization in the quantitation of antitumor agents in plasma. Specifically, p-bromophenacyl bromide has been selected as a derivatization reagent due to its ability to significantly enhance the sensitivities and change the chromatographic behavior of highly hydrophilic compounds, aiding in the pharmacokinetics study of anticancer drugs (Liu et al., 2012).
Antitumor Activity
5-Bromo-2-fluorophenacyl bromide is also used in the synthesis of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines with a 2,4-dichloro-5-fluorophenyl moiety, which have shown moderate to excellent in vitro antitumor activity against various cancer cell lines, including leukemia, non-small cell lung cancer, melanoma, ovarian cancer, prostate, and breast cancer (Bhat et al., 2009).
Safety and Hazards
5-Bromo-2-fluorophenacyl bromide is classified as a dangerous substance. The GHS pictogram indicates that it can cause severe skin burns and eye damage (H314) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mécanisme D'action
Biochemical Pathways
It’s possible that this compound could affect multiple pathways due to its potential for multiple targets .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, influencing how much of the compound reaches its targets .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence its action .
Propriétés
IUPAC Name |
2-bromo-1-(5-bromo-2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXQGINGLFWTAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluorophenacyl bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(Sulfanylmethyl)phenyl]acetic acid](/img/structure/B1380173.png)
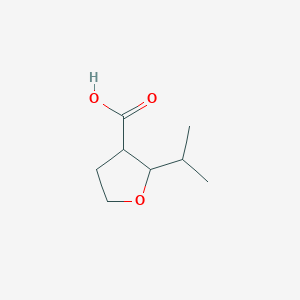
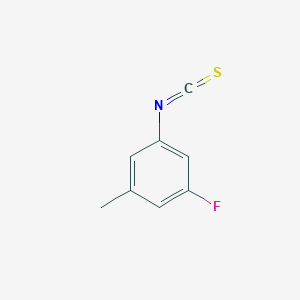
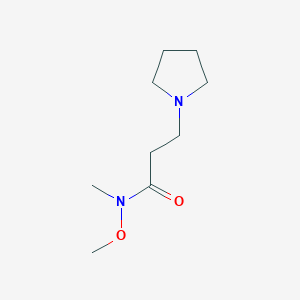


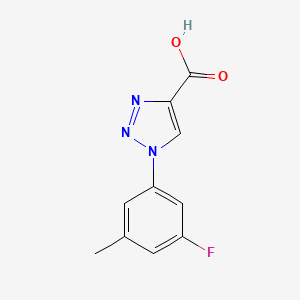
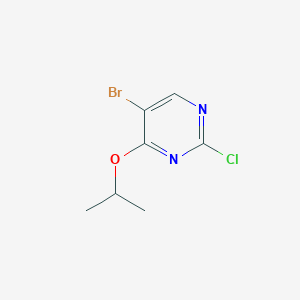
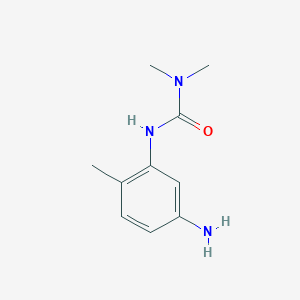

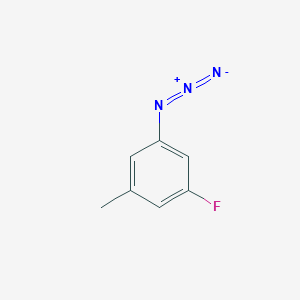
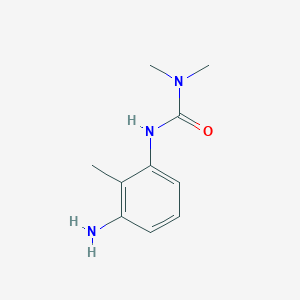
![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1380193.png)